molecular formula C12H12O2 B1340736 3-Acetyl-2-ethylbenzofuran CAS No. 4265-18-3

3-Acetyl-2-ethylbenzofuran

Cat. No. B1340736
CAS RN: 4265-18-3
M. Wt: 188.22 g/mol
InChI Key: VFEWHHLOSXJICP-UHFFFAOYSA-N
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Description

3-Acetyl-2-ethylbenzofuran is a compound with the molecular formula C12H12O2 . It is a natural and synthetic compound of interest in many scientific fields.


Synthesis Analysis

The synthesis of benzofuran compounds, including 3-Acetyl-2-ethylbenzofuran, has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-ethylbenzofuran consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-2-ethylbenzofuran include its molecular structure and formula . More detailed properties such as color, density, hardness, and melting and boiling points would require specific experimental measurements .

properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWHHLOSXJICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480789
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-ethylbenzofuran

CAS RN

4265-18-3
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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